molecular formula C11H10N4 B1525916 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile CAS No. 1414570-18-5

5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B1525916
CAS No.: 1414570-18-5
M. Wt: 198.22 g/mol
InChI Key: MFYSVJXHJBSJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile typically involves the reaction of phenylhydrazine with a suitable β-diketone or β-ketoester in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions usually require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyrazole ring.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted pyrazoles, and coupled products with various functional groups.

Scientific Research Applications

Chemistry: In organic chemistry, 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In medicinal chemistry, this compound is being explored for its potential use in the treatment of various diseases. Its derivatives have been studied for their efficacy in inhibiting enzymes or receptors involved in disease pathways.

Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and coatings can improve the performance and durability of industrial products.

Mechanism of Action

The mechanism by which 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-3-carbonitrile: Lacks the methyl group at the 4-position.

  • 4-Methyl-1-phenyl-1H-pyrazole-3-carbonitrile: Lacks the amino group at the 5-position.

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Different position of the cyano group.

Uniqueness: 5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both the amino and methyl groups, which can influence its reactivity and biological activity

Properties

IUPAC Name

5-amino-4-methyl-1-phenylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-10(7-12)14-15(11(8)13)9-5-3-2-4-6-9/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYSVJXHJBSJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C#N)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile
Reactant of Route 3
5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile
Reactant of Route 4
5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile
Reactant of Route 6
5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.